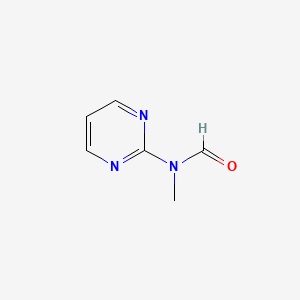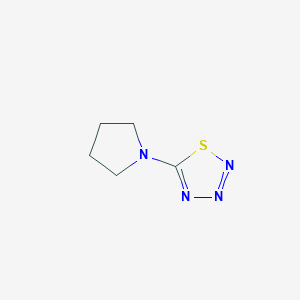
3-Ethynyl-3'-fluoro-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethynyl-3’-fluoro-1,1’-biphenyl is an organic compound characterized by the presence of an ethynyl group and a fluorine atom attached to a biphenyl structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethynyl-3’-fluoro-1,1’-biphenyl typically involves the following steps:
Starting Materials: The synthesis begins with commercially available biphenyl derivatives.
Halogenation: The biphenyl compound is first halogenated to introduce a fluorine atom at the desired position.
Sonogashira Coupling: The halogenated biphenyl is then subjected to Sonogashira coupling, a palladium-catalyzed cross-coupling reaction, to introduce the ethynyl group. This reaction typically uses a palladium catalyst, a copper co-catalyst, and an amine base in an inert atmosphere.
Industrial Production Methods
In an industrial setting, the production of 3-Ethynyl-3’-fluoro-1,1’-biphenyl may involve:
Large-Scale Halogenation: Using continuous flow reactors to efficiently introduce the fluorine atom.
Automated Coupling Reactions: Employing automated systems for the Sonogashira coupling to ensure consistency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethynyl-3’-fluoro-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of fluoro-substituted carbonyl compounds.
Reduction: Formation of fluoro-substituted alkenes or alkanes.
Substitution: Formation of biphenyl derivatives with various substituents replacing the fluorine atom.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 3-Ethynyl-3’-fluoro-1,1’-biphenyl is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study the interactions of fluorinated biphenyls with biological molecules. Its ethynyl group can be used for bioorthogonal reactions, enabling the labeling and tracking of biomolecules.
Medicine
In medicinal chemistry, 3-Ethynyl-3’-fluoro-1,1’-biphenyl is investigated for its potential as a pharmacophore. The presence of the fluorine atom can enhance the metabolic stability and bioavailability of drug candidates.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as liquid crystals and organic semiconductors. Its unique electronic properties make it suitable for applications in electronic devices.
Wirkmechanismus
The mechanism of action of 3-Ethynyl-3’-fluoro-1,1’-biphenyl depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The ethynyl group can participate in click chemistry reactions, facilitating the conjugation of the compound to other molecules. The fluorine atom can influence the compound’s binding affinity and selectivity towards its molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Ethynylbiphenyl: Lacks the fluorine atom, which may result in different reactivity and applications.
3-Fluoro-1,1’-biphenyl:
3-Ethynyl-4’-fluoro-1,1’-biphenyl: The position of the fluorine atom is different, which can influence the compound’s behavior in chemical reactions and applications.
Uniqueness
3-Ethynyl-3’-fluoro-1,1’-biphenyl is unique due to the specific positioning of both the ethynyl and fluorine groups on the biphenyl structure. This unique arrangement imparts distinct electronic and steric properties, making it valuable for specialized applications in various fields.
Eigenschaften
Molekularformel |
C14H9F |
|---|---|
Molekulargewicht |
196.22 g/mol |
IUPAC-Name |
1-ethynyl-3-(3-fluorophenyl)benzene |
InChI |
InChI=1S/C14H9F/c1-2-11-5-3-6-12(9-11)13-7-4-8-14(15)10-13/h1,3-10H |
InChI-Schlüssel |
NJSJTGCNUDXELG-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=CC(=CC=C1)C2=CC(=CC=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2H-Imidazo[4,5-d][1,2,3]oxadiazole](/img/structure/B13104747.png)



![(S)-2-(Piperidin-4-YL)tetrahydro-1H-pyrrolo[1,2-C]imidazol-3(2H)-one](/img/structure/B13104781.png)
